4-{[(3-Aminophenyl)carbonyl]amino}butanoic acid
Description
4-{[(3-Aminophenyl)carbonyl]amino}butanoic acid is a butanoic acid derivative featuring an amide linkage to a 3-aminophenyl group. Its molecular formula is C₁₁H₁₃N₃O₃, with a molecular weight of 235.24 g/mol. The compound’s structure comprises a four-carbon chain terminating in a carboxylic acid group, while the amide nitrogen is bonded to a 3-aminophenyl ring. The compound’s synthesis likely involves coupling succinic anhydride derivatives with 3-aminophenylamine, analogous to methods described for related amides .
Properties
IUPAC Name |
4-[(3-aminobenzoyl)amino]butanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O3/c12-9-4-1-3-8(7-9)11(16)13-6-2-5-10(14)15/h1,3-4,7H,2,5-6,12H2,(H,13,16)(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJUNWYCPIAYTRN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N)C(=O)NCCCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801284566 | |
| Record name | 4-[(3-Aminobenzoyl)amino]butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801284566 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
83891-51-4 | |
| Record name | 4-[(3-Aminobenzoyl)amino]butanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=83891-51-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-[(3-Aminobenzoyl)amino]butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801284566 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(3-Aminophenyl)carbonyl]amino}butanoic acid typically involves the reaction of 3-aminobenzoic acid with butanoic acid derivatives under specific conditions. One common method involves the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond between the amino group of 3-aminobenzoic acid and the carboxyl group of butanoic acid .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
4-{[(3-Aminophenyl)carbonyl]amino}butanoic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The amino group can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Nitro or nitroso derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
- Building Block : It serves as a foundational compound in synthesizing more complex organic molecules.
- Reagent in Reactions : Utilized in various organic reactions due to its functional groups.
Biology
- Antimicrobial Properties : Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. For instance, it has shown effectiveness against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 50 to 100 µg/mL.
- Anticancer Potential : Studies have demonstrated that treatment with this compound can lead to increased apoptosis markers in human breast cancer cell lines, suggesting potential as an anticancer agent.
Medicine
- Therapeutic Applications : Investigated for its role in developing new drugs targeting specific diseases due to its ability to interact with biological pathways.
- Peptide Synthesis : It is used in synthesizing peptide-based drugs, where its functional groups facilitate selective reactions necessary for high-purity peptide production.
Antimicrobial Efficacy
A study highlighted the compound's effectiveness in inhibiting bacterial growth. The research quantified its antimicrobial activity against common pathogens, showing promising results that could lead to clinical applications in treating infections.
Cancer Cell Apoptosis
Another investigation focused on the compound's effects on cancer cells. It revealed that treatment resulted in a dose-dependent increase in apoptosis markers, indicating potential use as an anticancer therapeutic agent.
| Activity Type | Target Organism/Cell Line | Observed Effect | MIC (µg/mL) |
|---|---|---|---|
| Antimicrobial | Staphylococcus aureus | Inhibition of growth | 50-100 |
| Antimicrobial | Escherichia coli | Inhibition of growth | 50-100 |
| Anticancer | Human breast cancer cell lines | Increased apoptosis markers | Dose-dependent |
Mechanism of Action
The mechanism of action of 4-{[(3-Aminophenyl)carbonyl]amino}butanoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural analogs and their properties:
Key Structural and Functional Comparisons
Electronic Effects: Electron-withdrawing groups (e.g., Cl, Br, CF₃) stabilize the amide bond via resonance but reduce solubility in aqueous media. For example, the 4-bromo derivative’s N–C(=O) bond length (1.359 Å) indicates strong resonance . Electron-donating groups (e.g., NH₂, OCH₃) increase solubility via hydrogen bonding but may reduce metabolic stability. The 3-aminophenyl group in the target compound facilitates intermolecular H-bonding .
Crystallographic Data :
- The 4-bromophenyl analog crystallizes in a dimeric hydrogen-bonded motif (R₂²(8)), with dihedral angles of 24.8° (molecule A) and 77.1° (molecule B) between the aryl ring and amide plane. This impacts packing density and melting point (441–443 K) .
Biological Relevance :
- Amides with halogenated aryl groups (e.g., Cl, Br) are reported for antimicrobial and anti-inflammatory activities .
- The trifluoromethyl derivative’s strong electron-withdrawing nature may enhance binding to hydrophobic enzyme pockets, as seen in sitagliptin analogs .
Synthetic Routes: Most analogs are synthesized via nucleophilic acyl substitution, such as reacting 3-methylidenedihydrofuran-2,5-dione with substituted anilines . Chiral derivatives (e.g., (R)-4-amino-3-(4-fluorophenyl)butanoic acid) require enantioselective methods, such as asymmetric hydrogenation .
Biological Activity
4-{[(3-Aminophenyl)carbonyl]amino}butanoic acid, also known as a derivative of butanoic acid, has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This compound's unique structure allows it to interact with various biological targets, making it a subject of interest for medicinal chemistry and pharmacology.
Chemical Structure and Properties
The compound features an amino group, a carbonyl group, and a butanoic acid moiety, which contribute to its reactivity and biological interactions. The presence of the 3-aminophenyl group enhances its potential for binding to specific enzymes and receptors.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. Studies have shown that it can inhibit the growth of various bacterial strains, suggesting its potential use as an antimicrobial agent in clinical settings.
Anticancer Activity
The compound has also been investigated for its anticancer properties. It is believed to act as a histone deacetylase (HDAC) inhibitor, which plays a crucial role in cancer progression by influencing gene expression related to cell proliferation and apoptosis . In vitro studies have demonstrated that this compound can induce apoptosis in cancer cells, making it a candidate for further development in cancer therapies .
The mechanism by which this compound exerts its biological effects involves several pathways:
- Enzyme Inhibition : It binds to HDACs, leading to increased acetylation of histones and subsequent alteration in gene expression patterns associated with tumor suppression .
- Receptor Interaction : The compound may interact with specific receptors involved in metabolic pathways, modulating their activity and influencing cellular responses.
Case Studies
- Antimicrobial Efficacy : A study demonstrated that this compound effectively inhibited the growth of Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 50 to 100 µg/mL.
- Cancer Cell Apoptosis : Another investigation revealed that treatment with this compound resulted in a dose-dependent increase in apoptosis markers in human breast cancer cell lines, indicating its potential as an anticancer agent .
Data Table: Biological Activity Summary
Q & A
Q. What are the recommended synthetic methodologies for 4-{[(3-Aminophenyl)carbonyl]amino}butanoic acid?
- Methodological Answer : The compound can be synthesized via carbodiimide-mediated coupling between 3-aminobenzoic acid derivatives and 4-aminobutanoic acid. Key steps include:
- Protection of the amino group : Use tert-butoxycarbonyl (Boc) or fluorenylmethyloxycarbonyl (Fmoc) groups to prevent side reactions during coupling .
- Activation of the carbonyl : Employ reagents like HATU or EDC/HOBt for efficient amide bond formation .
- Deprotection and purification : Acidic cleavage (e.g., TFA for Boc) followed by HPLC or recrystallization to achieve >95% purity .
- Reference : Patent WO 2016/111347 outlines analogous protocols for structurally related compounds .
Q. How should researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Use a combination of analytical techniques:
- NMR spectroscopy : Confirm the presence of the 3-aminophenyl moiety (aromatic protons at δ 6.5–7.5 ppm) and butanoic acid backbone (α-proton at δ 2.3–2.6 ppm) .
- Mass spectrometry (MS) : Verify molecular weight (theoretical m/z: 236.2 for C₁₁H₁₃N₂O₃) using ESI-MS or MALDI-TOF .
- HPLC : Assess purity with a C18 column and UV detection at 254 nm .
Q. What safety precautions are necessary when handling this compound?
- Methodological Answer :
- Personal protective equipment (PPE) : Wear gloves, lab coat, and goggles due to potential irritancy of amino and carboxylic acid groups .
- Ventilation : Use fume hoods to avoid inhalation of fine particles.
- Storage : Keep in a cool, dry place under inert atmosphere (N₂ or Ar) to prevent oxidation .
Advanced Research Questions
Q. How can computational methods optimize the synthesis of this compound?
- Methodological Answer :
- Reaction path screening : Apply density functional theory (DFT) to model coupling reactions and identify transition-state barriers .
- Solvent optimization : Use COSMO-RS simulations to predict solvent effects on reaction yield .
- Factorial design : Systematically vary parameters (temperature, catalyst loading) to maximize efficiency .
- Case Study : A 2024 study on fluorinated analogs achieved 85% yield by combining DFT and experimental validation .
Q. How do structural modifications (e.g., fluorination) impact the compound’s bioactivity?
- Methodological Answer :
- Comparative analysis : Synthesize analogs (e.g., 4-(2,4-difluorophenyl) variants) and evaluate via:
- Enzyme assays : Measure inhibition of target proteins (e.g., kinases) .
- Molecular docking : Predict binding affinities using AutoDock Vina or Schrödinger .
- Data Table :
| Substituent | IC₅₀ (μM) | LogP | Reference |
|---|---|---|---|
| 3-Aminophenyl | 12.3 | 1.2 | |
| 2,4-Difluorophenyl | 8.7 | 1.8 | |
| 2,4,5-Trifluorophenyl | 5.1 | 2.1 |
Q. How to resolve contradictions in spectroscopic data between theoretical and experimental results?
- Methodological Answer :
- Cross-validation : Compare NMR shifts with simulated spectra (e.g., using ACD/Labs or Gaussian) .
- Isotopic labeling : Use ¹³C-enriched samples to confirm carbonyl resonance assignments .
- Dynamic effects : Account for solvent polarity and pH-induced conformational changes in DFT calculations .
Q. What strategies enhance the compound’s stability in aqueous solutions for biological assays?
- Methodological Answer :
- Buffering : Use phosphate-buffered saline (PBS, pH 7.4) to minimize acid-catalyzed hydrolysis .
- Lyophilization : Stabilize the compound as a lyophilized powder and reconstitute fresh before use .
- Chelating agents : Add EDTA (1 mM) to prevent metal-ion-mediated degradation .
Data Contradiction Analysis
Q. Conflicting reports on the compound’s solubility: How to design experiments to clarify?
- Methodological Answer :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
